molecular formula C15H23N3OS B14919683 1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B14919683
M. Wt: 293.4 g/mol
InChI Key: GTFOFDLOWZKTJG-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a 2,4-dimethylphenyl group and a morpholinoethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 2,4-dimethylaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:

  • Solvent: Common solvents include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and reaction control.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions may target the aromatic ring or the thiourea group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced aromatic or thiourea derivatives.

    Substitution: Substituted morpholinoethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA involves its interaction with specific molecular targets. The compound may:

  • Bind to enzymes or receptors, altering their activity.
  • Interfere with cellular pathways, leading to changes in cell function.
  • Induce oxidative stress or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Lacks the dimethyl and morpholinoethyl groups.

    N-(2,4-Dimethylphenyl)thiourea: Lacks the morpholinoethyl group.

    N-(2-Morpholinoethyl)thiourea: Lacks the dimethylphenyl group.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the combination of the 2,4-dimethylphenyl and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C15H23N3OS/c1-12-3-4-14(13(2)11-12)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20)

InChI Key

GTFOFDLOWZKTJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)C

Origin of Product

United States

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